Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate

Description

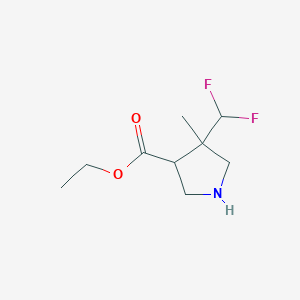

Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a difluoromethyl (-CF₂H) and a methyl (-CH₃) group at the 4-position of the pyrrolidine ring, with an ethyl ester moiety at the 3-position. This structure combines steric bulk and electronic modulation, making it a candidate for pharmaceutical or agrochemical applications. Fluorinated pyrrolidines are valued for their metabolic stability and bioavailability, as fluorine substituents enhance lipophilicity and reduce basicity of adjacent amines .

Properties

IUPAC Name |

ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-3-14-7(13)6-4-12-5-9(6,2)8(10)11/h6,8,12H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLGFEFWVGZJCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1(C)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate typically involves the difluoromethylation of a pyrrolidine precursor. One common method includes the use of difluoromethylating agents such as difluorocarbene or difluoromethyl sulfone. The reaction conditions often require the presence of a base, such as potassium hydroxide, and a solvent like acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The 4-methyl group adds steric hindrance, which may reduce metabolic degradation compared to unsubstituted pyrrolidines.

- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for oral bioavailability.

Fluorinated Substituents in Related Compounds

Fluorine’s role in modulating drug properties is evident in several analogs:

- Trifluoromethyl (-CF₃) Groups: Found in compounds like those in , these groups are strongly electron-withdrawing, enhancing binding to hydrophobic protein pockets.

- Difluorophenyl Substituents : and highlight difluorophenyl-containing pyrrolidines, where aromatic fluorine improves metabolic stability but introduces π-π stacking interactions distinct from aliphatic -CF₂H.

- 4,4-Difluoro vs. 4-(Difluoromethyl) : The 4,4-difluoro analog lacks the methyl group, reducing steric bulk but maintaining high electronegativity, which may alter target affinity.

Physicochemical and Pharmacological Properties

- Lipophilicity (logP): The target compound’s logP is estimated to be higher than non-fluorinated analogs (e.g., ~1.5–2.0 vs. ~0.5 for ) but lower than trifluoromethylated derivatives (e.g., ~2.5 for ).

- Metabolic Stability : Fluorination at the 4-position likely reduces oxidative metabolism, as seen in other fluorinated pyrrolidines .

- Synthetic Utility : The ethyl ester group facilitates hydrolysis to carboxylic acids for further derivatization, a strategy employed in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to a class of pyrrolidine derivatives. The presence of difluoromethyl and methyl groups in its structure enhances its lipophilicity and may influence its interaction with biological targets. The carboxylate functional group is crucial for the compound's reactivity and binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It may interact with receptors, altering signaling pathways that affect physiological responses.

Antiviral and Anticancer Properties

Recent studies indicate that this compound serves as an intermediate in the synthesis of pharmaceuticals targeting viral infections and cancer. Its derivatives have shown promising results in inhibiting viral replication and tumor growth in vitro.

Enzyme Interaction Studies

Research has demonstrated that this compound can selectively inhibit certain kinases, which play critical roles in cell signaling and proliferation. For instance, studies on related pyrrolidine compounds have shown that modifications at specific positions can enhance selectivity and potency against target kinases, suggesting a similar potential for this compound.

Case Studies

- Inhibition of DYRK2 Kinase : In a study focusing on DYRK2, a kinase involved in various cellular processes, compounds structurally related to this compound demonstrated significant inhibitory effects. The selectivity for DYRK2 over other kinases was notable, indicating potential therapeutic applications in cancer treatment .

- Antimicrobial Activity : A high-throughput screening of related compounds against Mycobacterium tuberculosis revealed that certain derivatives exhibited strong antimicrobial activity. These findings suggest that this compound could be further developed as an anti-tuberculosis agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents can lead to significant changes in activity:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Difluoromethyl vs. Methyl | Increased lipophilicity | Enhances membrane permeability |

| Carboxylate Group | Essential for enzyme binding | Facilitates interactions with active sites |

| Chirality of Pyrrolidine | Affects potency | Different stereoisomers show varied inhibition profiles |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step approach:

Core Pyrrolidine Formation : Use a [3+2] cycloaddition between an azomethine ylide and a difluoromethylated alkene, followed by esterification.

Difluoromethyl Introduction : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for late-stage fluorination.

Esterification : React the carboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄ catalysis).

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). For improved yields, optimize stoichiometry (e.g., 1.2 eq. of fluorinating agent) and reaction time (12–24 hr) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Key Techniques :

- ¹H/¹³C NMR : Look for characteristic signals:

- Pyrrolidine ring protons: δ 2.5–3.5 ppm (multiplet for CH₂ groups).

- Difluoromethyl (CF₂H): δ 5.8–6.2 ppm (triplet of triplets, ).

- Ethyl ester: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) .

- LC-MS/HPLC : Use reverse-phase C18 columns (MeCN/H₂O + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ ≈ 248.1) and purity (>95%) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s conformational stability and reactivity?

- Conformational Analysis : The CF₂H group introduces steric and electronic effects:

- Steric : The bulky CF₂H restricts pyrrolidine ring puckering, favoring a twisted-boat conformation (validated via X-ray crystallography or DFT calculations).

- Electronic : Fluorine’s electronegativity enhances the electron-withdrawing effect, lowering the basicity of the pyrrolidine nitrogen (pKa reduction by ~2 units) .

- Reactivity : CF₂H increases resistance to oxidative degradation but may complicate nucleophilic substitution due to reduced electron density at adjacent carbons .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹⁹F NMR)?

- Troubleshooting :

- Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.

- Dynamic Processes : Variable-temperature NMR (VT-NMR) can identify rotational barriers in CF₂H (e.g., coalescence temperature ~−40°C).

- Impurity Analysis : Cross-check with HSQC/HMBC to assign ambiguous signals .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- SAR Workflow :

Derivatization : Modify the ester group (e.g., methyl, tert-butyl) or pyrrolidine substituents (e.g., methyl → ethyl).

Biological Assays : Test analogs for target binding (e.g., enzyme inhibition via IC₅₀ measurements) or metabolic stability (microsomal half-life).

Computational Modeling : Use docking studies (AutoDock Vina) to correlate substituent size/electrostatics with activity .

Key Research Challenges

- Synthetic Bottlenecks : Low yields in fluorination steps due to competing side reactions (e.g., over-fluorination). Mitigate by using controlled stoichiometry and low temperatures (−78°C) .

- Data Interpretation : Ambiguities in ¹⁹F NMR splitting patterns require advanced techniques like COSY or NOESY for resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.